1-Fluorobutane

Catalog No.
S702605
CAS No.
2366-52-1
M.F
C4H9F
M. Wt
76.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluorobutane

CAS Number

2366-52-1

Product Name

1-Fluorobutane

IUPAC Name

1-fluorobutane

Molecular Formula

C4H9F

Molecular Weight

76.11 g/mol

InChI

InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3

InChI Key

FCBJLBCGHCTPAQ-UHFFFAOYSA-N

SMILES

CCCCF

Canonical SMILES

CCCCF

The exact mass of the compound 1-Fluorobutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Fluorobutane (CAS: 2366-52-1) is a monofluorinated hydrocarbon of the alkyl halide class. It serves as a chemical intermediate and a source of the butyl group in organic synthesis. Its procurement and application are primarily dictated by the properties of its carbon-fluorine (C-F) bond, which is significantly stronger and more polar than the carbon-halogen bonds in its common analogs like 1-chlorobutane or 1-bromobutane. This distinction governs its stability, reactivity, and suitability for specialized process conditions where other alkyl halides would be unsuitable.

Direct substitution of 1-fluorobutane with other 1-halobutanes (chloro, bromo, iodo) will lead to process failure in many synthetic applications. The primary reason is the exceptionally high strength of the C-F bond, which makes the fluoride ion a very poor leaving group compared to chloride, bromide, and iodide. Consequently, 1-fluorobutane is highly resistant to standard nucleophilic substitution reactions (SN1/SN2) where cleavage of the carbon-halogen bond is the objective. A process designed for the reactivity of 1-bromobutane, for instance, will show little to no conversion if 1-fluorobutane is used as a drop-in replacement under the same conditions, making it a functionally distinct reagent rather than a simple analog.

Exceptional Chemical Stability: C-F Bond is up to 96% Stronger than C-I Bond

The carbon-fluorine bond in 1-fluorobutane is significantly stronger than the carbon-halogen bonds in its analogs, making it exceptionally stable. This high bond dissociation energy (BDE) means that significantly more energy is required to cleave the C-F bond compared to C-Cl, C-Br, or C-I bonds. This renders the compound resistant to chemical attack and thermal degradation under conditions that would readily break down other 1-halobutanes.

Evidence DimensionAverage Carbon-Halogen Bond Dissociation Energy (Primary Alkane)
Target Compound DataC-F: ~460 kJ/mol
Comparator Or BaselineC-Cl: ~339 kJ/mol; C-Br: ~285 kJ/mol; C-I: ~234 kJ/mol
Quantified Difference+36% vs C-Cl; +61% vs C-Br; +96% vs C-I
ConditionsGeneral values for primary alkyl halides in the gas phase.

This superior bond strength allows the use of 1-fluorobutane in high-temperature processes or as a stable component in reactive chemical mixtures where other halobutanes would decompose.

Low Reactivity in Nucleophilic Substitution: A Stable Butyl Moiety

In bimolecular nucleophilic substitution (SN2) reactions, fluoride is a notoriously poor leaving group, making 1-fluorobutane orders of magnitude less reactive than its halogen analogs. For example, in the reaction with iodide in acetone, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane. While direct rate data for 1-fluorobutane in this specific reaction is less common due to its extreme inertness, the established leaving group trend (I > Br > Cl >> F) confirms its suitability for applications requiring a non-labile butyl group.

Evidence DimensionRelative SN2 Reaction Rate (vs. Iodide in Acetone)
Target Compound DataExtremely low (Fluoride is a very poor leaving group)
Comparator Or Baseline1-Chlorobutane (Relative Rate = 1); 1-Bromobutane (Relative Rate = 167)
Quantified DifferenceSignificantly less reactive than both 1-chlorobutane and 1-bromobutane.
ConditionsSN2 reaction with NaI in acetone at 25°C.

This inertness is a key procurement driver for syntheses where a butyl group must be present but remain unreactive while other functional groups on the molecule undergo nucleophilic attack.

Distinct Physical Properties: Lower Boiling Point for Simplified Process Handling

1-Fluorobutane exhibits a significantly lower boiling point compared to other 1-halobutanes. This is primarily because the strong polarity of the C-F bond is not sufficient to overcome the much weaker van der Waals forces associated with the small fluorine atom, compared to the larger, more polarizable chlorine, bromine, and iodine atoms which lead to stronger intermolecular attractions.

Evidence DimensionBoiling Point at Standard Pressure
Target Compound Data32 °C
Comparator Or Baseline1-Chlorobutane: 78 °C; 1-Bromobutane: 101 °C; 1-Iodobutane: 130 °C
Quantified Difference46–98 °C lower than other 1-halobutanes
ConditionsAtmospheric pressure (1 atm).

This low boiling point simplifies its removal from a reaction mixture via distillation or evaporation at mild temperatures, reducing thermal stress on sensitive products and potentially lowering purification costs.

High Electrochemical Stability for Demanding Electrolyte Applications

The robust C-F bond makes 1-fluorobutane highly resistant to electrochemical reduction compared to other alkyl halides. The reduction potential of alkyl fluorides is significantly more negative than that of alkyl chlorides, bromides, and iodides. This stability is critical in electrochemical environments, such as high-voltage lithium-ion batteries, where electrolyte components must resist degradation at the electrode surfaces to ensure long cycle life and safety.

Evidence DimensionRelative Electrochemical Reduction Potential
Target Compound DataMost negative (hardest to reduce)
Comparator Or BaselineAlkyl Chlorides, Bromides, and Iodides (reduction becomes progressively easier: R-Cl > R-Br > R-I)
Quantified DifferenceAlkyl fluorides are the most electrochemically stable class of alkyl halides.
ConditionsGeneral electrochemical reduction in aprotic solvents.

This electrochemical inertness makes 1-fluorobutane a candidate for use as a co-solvent or additive in electrolyte formulations designed for high-voltage applications where standard solvents or other halides would decompose.

Precursor for Synthesizing Chemically Resistant Butyl-Containing Molecules

For multi-step syntheses requiring the introduction of a butyl group that must remain intact during subsequent harsh chemical transformations (e.g., strong oxidation, aggressive nucleophilic attack on other sites), the high bond energy of the C-F bond makes 1-fluorobutane a suitable, albeit unreactive, starting material. Its use ensures the butyl moiety's survival where 1-bromo or 1-chlorobutane would lead to unwanted side reactions.

High-Voltage Electrolyte Co-solvent or Additive in Energy Storage

In the development of next-generation lithium-ion batteries, its high electrochemical stability allows for its use as a component in electrolyte formulations. Its resistance to reductive degradation at the anode surface can help form a more stable solid-electrolyte interphase (SEI), potentially improving battery cycle life and safety under high-voltage operation.

Easily Removable Processing Aid or Temporary Protecting Group

The low boiling point (32 °C) of 1-fluorobutane allows it to be used as a volatile, inert liquid medium or temporary functional group that can be completely removed under mild vacuum and near-room-temperature conditions. This is advantageous for processes involving thermally sensitive substrates where the higher temperatures needed to remove residual 1-chlorobutane (78 °C) or 1-bromobutane (101 °C) would cause degradation.

XLogP3

2.6

Boiling Point

32.5 °C

LogP

2.58 (LogP)

Melting Point

-134.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H224 (50%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

577.96 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2366-52-1

Wikipedia

1-fluorobutane

General Manufacturing Information

Butane, 1-fluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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